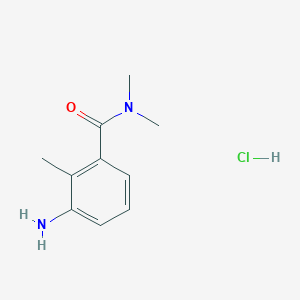

3-Amino-N,N,2-trimethylbenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

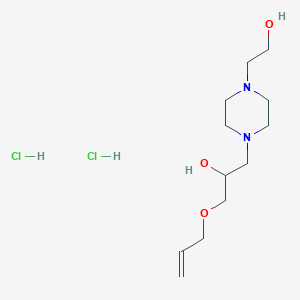

3-Amino-N,N,2-trimethylbenzamide hydrochloride is a chemical compound with the CAS Number: 1269199-47-4 . It has a molecular weight of 214.69 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC Name for this compound is 3-amino-N,N,2-trimethylbenzamide hydrochloride . The Inchi Code is 1S/C10H14N2O.ClH/c1-7-8(10(13)12(2)3)5-4-6-9(7)11;/h4-6H,11H2,1-3H3;1H .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 214.69 . The IUPAC Name is 3-amino-N,N,2-trimethylbenzamide hydrochloride and the Inchi Code is 1S/C10H14N2O.ClH/c1-7-8(10(13)12(2)3)5-4-6-9(7)11;/h4-6H,11H2,1-3H3;1H .Scientific Research Applications

Inhibitory Effects on DNA Repair Mechanisms

3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, has been used to explore its regulatory role in DNA repair. Studies have shown that at certain concentrations, 3-aminobenzamide can influence DNA break frequencies in cells damaged by alkylating agents. However, these effects become complex due to nonspecific side effects and cellular toxicity at higher concentrations, making it challenging to assert a specific regulatory role of poly(ADP-ribose) in DNA repair processes (Cleaver et al., 1985).

Impact on Metabolic Processes

Further research indicates that compounds like 3-aminobenzamide and benzamide, while aimed at inhibiting poly(adenosine diphosphate-ribose) synthesis, also impact other cellular functions. These include effects on cell viability, glucose metabolism, and DNA synthesis, revealing the complexity of using such inhibitors in experimental settings and the potential for unintended metabolic perturbations (Milam & Cleaver, 1984).

Alterations in Cellular Toxicity and Transformation

3-Aminobenzamide has been shown to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate in a dose-dependent manner, highlighting its role in modulating the chemical induction of transformation and the importance of poly ADP-ribosyl synthetase in the repair of DNA damage. This suggests a critical role in understanding the mechanisms of cellular transformation and toxicity (Lubet et al., 1984).

Molecular Structure and Intermolecular Interactions

Research on related compounds like N-3-hydroxyphenyl-4-methoxybenzamide demonstrates the importance of understanding intermolecular interactions and molecular structure for the development and application of chemical inhibitors. Such studies contribute to the broader field of drug design and molecular biology by providing insights into the influence of chemical structure on biological activity (Karabulut et al., 2014).

Safety and Hazards

properties

IUPAC Name |

3-amino-N,N,2-trimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-8(10(13)12(2)3)5-4-6-9(7)11;/h4-6H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITPJOZTGZZYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)

![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)

![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)

![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)